molecular formula C14H14ClNO B2438286 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-chlorophenyl)methanone CAS No. 1797160-98-5

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-chlorophenyl)methanone

Cat. No.: B2438286
CAS No.: 1797160-98-5
M. Wt: 247.72
InChI Key: ZTLKZSLOVWHGNY-UHFFFAOYSA-N
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Description

(1R,5S)-8-azabicyclo[321]oct-2-en-8-yl(3-chlorophenyl)methanone is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-chlorophenyl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the 3-chlorophenyl group. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization.

    Substitution Reactions: Introduction of the 3-chlorophenyl group via nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and yield. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-chlorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-chlorophenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-chlorophenyl)methanone
  • (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-bromophenyl)methanone
  • (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-fluorophenyl)methanone

Uniqueness

The uniqueness of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-chlorophenyl)methanone lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(3-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c15-11-4-1-3-10(9-11)14(17)16-12-5-2-6-13(16)8-7-12/h1-5,9,12-13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLKZSLOVWHGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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